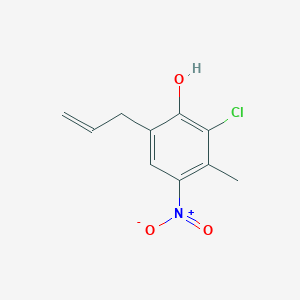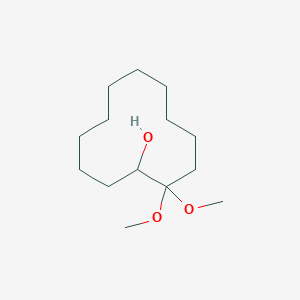
2,2-Dimethoxycyclododecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxycyclododecan-1-ol is an organic compound belonging to the class of alcohols It features a cyclododecane ring with two methoxy groups attached to the second carbon and a hydroxyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxycyclododecan-1-ol typically involves the reaction of cyclododecanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the final product by further reaction with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxycyclododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecanone or cyclododecanal.
Reduction: Formation of cyclododecane.
Substitution: Formation of various substituted cyclododecanes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethoxycyclododecan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of cyclic alcohols on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxycyclododecan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclododecanol: Lacks the methoxy groups, making it less soluble in organic solvents.
2,2-Dimethoxycyclohexanol: Smaller ring size, leading to different chemical properties.
2,2-Dimethoxycyclooctanol: Intermediate ring size with distinct reactivity.
Uniqueness
2,2-Dimethoxycyclododecan-1-ol is unique due to its large ring size and the presence of two methoxy groups, which confer specific solubility and reactivity characteristics. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90054-93-6 |
|---|---|
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
2,2-dimethoxycyclododecan-1-ol |
InChI |
InChI=1S/C14H28O3/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13(14)15/h13,15H,3-12H2,1-2H3 |
Clave InChI |
BHNXJGCOCWBNQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCCCCCCCC1O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


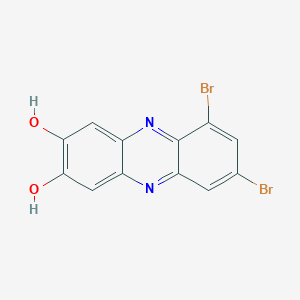
![4-[Dimethyl(octadecyl)silyl]oxypent-3-en-2-one](/img/structure/B14377009.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
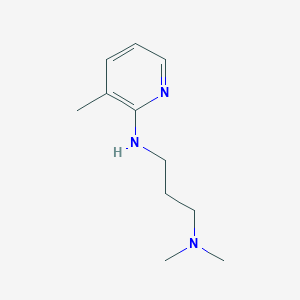
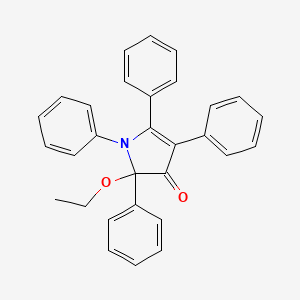
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
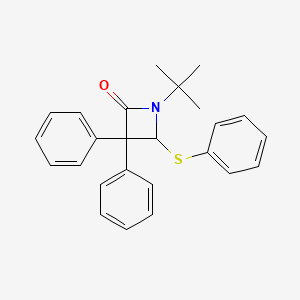
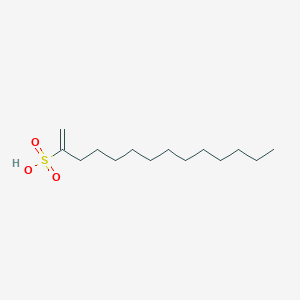
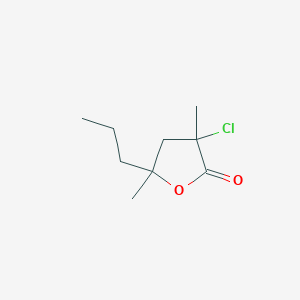
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
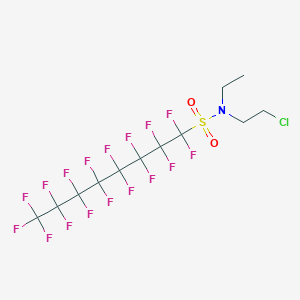
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
